![molecular formula C12H11F3O B2781829 2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 1425367-38-9](/img/structure/B2781829.png)

2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

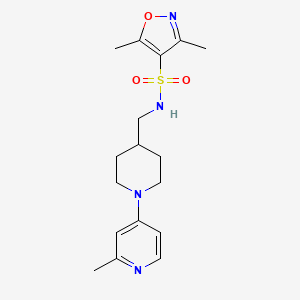

“2-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the CAS Number: 1425367-38-9 . It has a molecular weight of 228.21 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C12H11F3O/c13-12(14,15)10-3-1-2-9(7-10)11(16)6-8-4-5-8/h1-3,7-8H,4-6H2 .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 228.21 . The InChI Code for this compound is 1S/C12H11F3O/c13-12(14,15)10-3-1-2-9(7-10)11(16)6-8-4-5-8/h1-3,7-8H,4-6H2 .Scientific Research Applications

Organic Synthesis and Catalysis

Enzymatic Process Development : The research on (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, showcases the potential of enzymatic processes in organic synthesis. A ketoreductase (KRED) was utilized to transform a related compound into the chiral alcohol with high efficiency and enantiopurity, indicating the applicability of similar compounds in green chemistry and industrial applications (Guo et al., 2017).

Synthesis of Tryptamine Derivatives : The rearrangement of cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. This method has been found effective in synthesizing enantiomerically pure tryptamine, showcasing the role of cyclopropylketone derivatives in the synthesis of biologically relevant molecules (Salikov et al., 2017).

Metal-Free Hydrogen Activation

- Frustrated Lewis Pairs (FLPs) : The Lewis acid cyclohexylbis(pentafluorophenyl)boron was shown to activate H2 in the presence of bulky Lewis bases, leading to heterolytic splitting of dihydrogen. This reaction demonstrates the potential of using related compounds in reversible, metal-free hydrogen activation, highlighting a green and sustainable approach to hydrogen storage and activation (Jiang et al., 2011).

Lewis Acid-Mediated Reactions

- Synthesis of Benzofuran Derivatives : TMSOTf-mediated reactions of 2-aryl-1-(1-phenylcyclopropyl)ethanones with allenic esters afford a novel method for the synthesis of benzofuran derivatives. This showcases the potential of cyclopropyl phenyl derivatives in synthesizing complex organic molecules through Lewis acid-mediated reactions, indicating the diversity of reactions these compounds can undergo (Shi et al., 2008).

Cyclopropanation and Cyclopropenation

- Synthesis of Cyclopropyl Phenyl Sulfides : The reactions of 1,3-bis(phenylthio)propanes with butyllithium produce cyclopropyl phenyl sulfides in good to high yields. This method indicates the utility of related chemical structures in synthesizing cyclopropyl phenyl sulfides, which could have applications in material science and as intermediates in organic synthesis (Tanaka et al., 1982).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-9(7-10)11(16)6-8-4-5-8/h1-3,7-8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNFNSLCRJUYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)

![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B2781766.png)